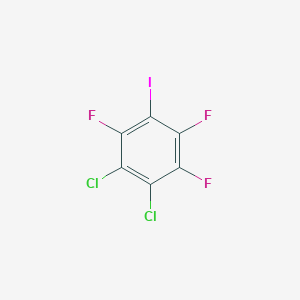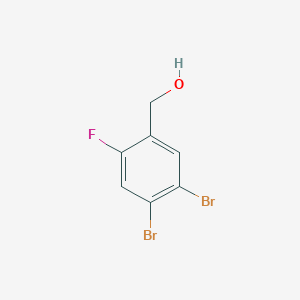![molecular formula C15H27NO4 B1410328 tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1824023-95-1](/img/structure/B1410328.png)
tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom This particular compound has a spiro linkage involving an oxygen and nitrogen atom, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Spiro Ring: This step involves the cyclization of a suitable precursor to form the spiro linkage. This can be achieved through a hetero-/retro-Diels–Alder reaction.
Introduction of Functional Groups: The hydroxyl and carboxylate groups are introduced through subsequent reactions, such as reduction and esterification.
tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate group during the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of ethers or amines, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[45]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of biologically active molecules. Its spiro structure is found in many natural products and pharmaceuticals, making it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spiro structure may allow for unique binding interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate lies in its specific functional groups and spiro linkage. Compared to similar compounds, it has a hydroxyl group attached to the ethyl chain, which can undergo various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-8-6-15(7-9-16)12(4-10-17)5-11-19-15/h12,17H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFFAXAPLDQXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCO2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


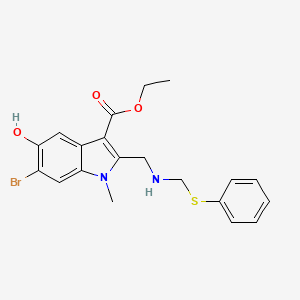
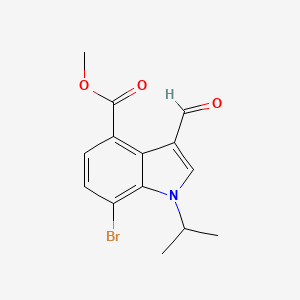
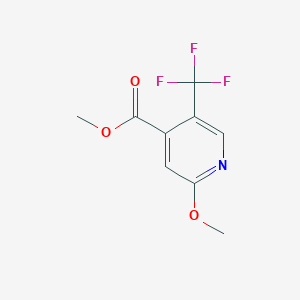
![3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1410249.png)
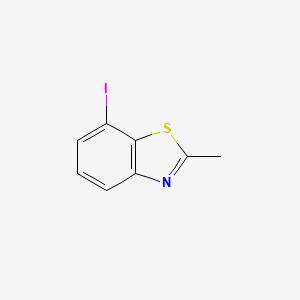
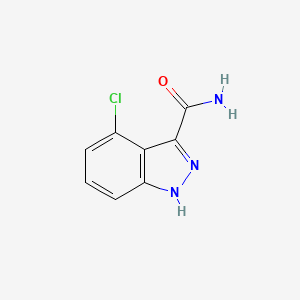
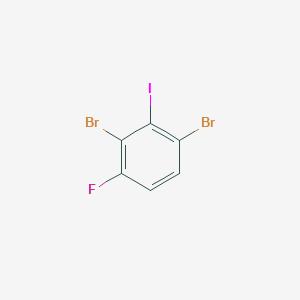

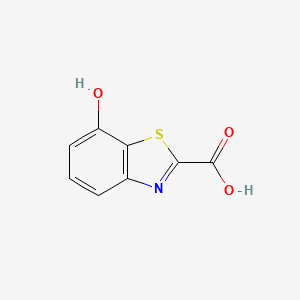

![tert-Butyl 7-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1410263.png)
![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1410264.png)
